molecular formula C12H16F2OS B8015336 6-(3,4-Difluorophenyl)sulfanylhexan-1-ol

6-(3,4-Difluorophenyl)sulfanylhexan-1-ol

Cat. No.: B8015336
M. Wt: 246.32 g/mol
InChI Key: MHVDWQXVIHNIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Difluorophenyl)sulfanylhexan-1-ol is a fluorinated thioether alcohol characterized by a hexan-1-ol backbone substituted with a 3,4-difluorophenylsulfanyl group at the sixth carbon. The compound combines the lipophilic 3,4-difluorophenyl moiety with the polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and material science.

Properties

IUPAC Name

6-(3,4-difluorophenyl)sulfanylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDWQXVIHNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCCCCCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Sulfanylhexan-1-ol (3SH)

Structural Differences :

  • 3SH features a sulfanyl group at the third carbon of the hexanol chain, whereas 6-(3,4-difluorophenyl)sulfanylhexan-1-ol has the sulfanyl group at the sixth carbon with a fluorinated aromatic substituent .
  • The absence of fluorine in 3SH reduces its lipophilicity and metabolic stability compared to the target compound.

Functional Implications :

  • 3SH is a key odorant in wines, contributing tropical fruit aromas, but its non-fluorinated structure limits its use in drug design due to rapid oxidation .
  • The fluorinated aromatic ring in this compound likely enhances its resistance to enzymatic degradation, making it more suitable for pharmaceutical applications .

Difluorophenyl-Containing Pyrimidine Derivatives

Examples :

  • Compounds such as allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and 2-(t-butyldiphenylsilyloxy)ethyl derivatives () share the 3,4-difluorophenyl group but incorporate pyrimidine or carbamate backbones .

Key Differences :

  • The hydroxyl group in this compound offers a site for further derivatization (e.g., phosphorylation, glycosylation), which is less feasible in pyrimidine-based analogs .

MCHR1 Antagonists with Difluorophenyl Groups

Example :

  • FE@SNAP (fluoroethylated MCHR1 antagonist) contains a 3,4-difluorophenyl group and a methoxymethyl-substituted pyrimidine core, designed for receptor binding .

Comparison :

  • The sulfanyl group in this compound may confer distinct electronic effects compared to the ether or ester linkages in FE@SNAP, altering binding affinity to receptors.

Triazole-Based Difluorophenyl Compounds

Example :

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () incorporates a triazole ring and sulfonyl group .

Contrast :

  • The triazole ring enhances π-π stacking interactions in biological systems, a feature absent in the target compound.
  • The sulfanyl group in this compound is less electron-withdrawing than the sulfonyl group in triazole derivatives, which may reduce acidity and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.